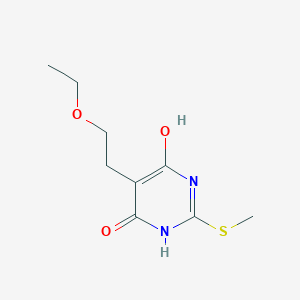
5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one is a compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This particular compound features an ethoxyethyl group at the 5-position, a methylsulfanyl group at the 2-position, and hydroxyl groups at the 4 and 6 positions on the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine precursor with 2-ethoxyethyl bromide under basic conditions, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The hydroxyl groups can be introduced via oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups at the 4 and 6 positions can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated pyrimidine derivative.
Substitution: The ethoxyethyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Sodium ethoxide (NaOEt), thiols
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Saturated pyrimidine derivatives
Substitution Products: Various functionalized pyrimidines
科学研究应用
5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(Methylsulfanyl)pyrimidine-4,6-diol: Lacks the ethoxyethyl group, which may affect its solubility and reactivity.
5-(2-Ethoxyethyl)pyrimidine-4,6-diol: Lacks the methylsulfanyl group, which may influence its biological activity.
5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine: Lacks the hydroxyl groups, which can alter its chemical properties.
Uniqueness
5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
6964-71-2 |
|---|---|
分子式 |
C9H14N2O3S |
分子量 |
230.29 g/mol |
IUPAC 名称 |
5-(2-ethoxyethyl)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O3S/c1-3-14-5-4-6-7(12)10-9(15-2)11-8(6)13/h3-5H2,1-2H3,(H2,10,11,12,13) |
InChI 键 |
XZJPBUNHECRIEW-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(NC1=O)SC)O |
规范 SMILES |
CCOCCC1=C(N=C(NC1=O)SC)O |
Key on ui other cas no. |
6964-71-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















